molecular formula C20H22ClNO2 B6016168 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B6016168
M. Wt: 343.8 g/mol
InChI Key: KPQDVRVIISRAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline, also known as TQ, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ is a tetrahydroquinoline derivative that has been shown to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been demonstrated to possess cardioprotective effects by reducing oxidative stress and inflammation in the heart. Moreover, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, oxidative stress, and cell proliferation. This compound has also been demonstrated to activate various signaling pathways, including the Nrf2-Keap1 pathway, which is involved in antioxidant defense, and the AMPK pathway, which is involved in energy metabolism. Moreover, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been demonstrated to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the activity of various enzymes and transcription factors involved in these processes. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline has several advantages as a research tool, including its low toxicity and high bioavailability. Moreover, this compound can be easily synthesized in the laboratory, making it readily available for research purposes. However, the use of this compound in lab experiments has several limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

The potential therapeutic applications of 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline have generated significant interest in the scientific community, and several future directions for research have been identified. One area of research is the development of this compound-based drugs for the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Moreover, further studies are needed to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 2-chloro-5-methylphenol with 2-methyl-2-(2-nitrophenyl)propanoic acid in the presence of a base, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final product is obtained by the reaction of the resulting amine with cyclohexanone in the presence of an acid catalyst.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-14-10-11-16(21)18(13-14)24-20(2,3)19(23)22-12-6-8-15-7-4-5-9-17(15)22/h4-5,7,9-11,13H,6,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDVRVIISRAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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